19-Hydroxycholest-4-en-3-one
Overview
Description
19-Hydroxycholest-4-en-3-one: is a cholestanoid compound consisting of a cholesterol core with an oxo group at the 3-position, a double bond at the 4,5-position, and a hydroxy group at the 19-position. This compound is an intermediate in the biochemical synthesis of bile acids from cholesterol and plays a significant role in various biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions:
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Regioselective C3-Allylic Oxidation:
- Starting Material: 3-desoxy-Delta(4)-7 alpha-formate steroid precursor.
- Reaction: Regioselective C3-allylic oxidation.
- Product: 7 alpha-formyloxy-cholest-4-en-3-one.
- Further Reaction: Saponification to yield 7 alpha-hydroxy-cholest-4-en-3-one .
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Enzymatic Conversion:
- Enzyme: Cholesterol oxidase from Rhodococcus sp.
- System: Aqueous/organic biphasic system.
- Process: Extraction, washing, evaporation, column chromatography, and recrystallization.
- Purity: Achieved 99.78% purity .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
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Oxidation:
- Reagents: Pyridinium chlorochromate.
- Conditions: Acid-catalyzed isomerization.
- Products: Cholest-4-en-3-one .
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Reduction:
- Reagents: Various reducing agents.
- Conditions: Standard reduction conditions.
- Products: Reduced forms of the compound.
-
Substitution:
- Reagents: Various nucleophiles.
- Conditions: Standard substitution conditions.
- Products: Substituted derivatives of the compound.
Common Reagents and Conditions:
- Oxidizing agents like pyridinium chlorochromate.
- Reducing agents for reduction reactions.
- Nucleophiles for substitution reactions.
Major Products Formed:
- Cholest-4-en-3-one.
- Various substituted derivatives depending on the nucleophiles used.
Scientific Research Applications
Chemistry:
Biology:
- Biomarker for bile acid loss and irritable bowel syndrome .
- Physiological substrate for cytochrome P450 8B1, involved in obesity and cardiovascular health .
Medicine:
Industry:
Mechanism of Action
Comparison with Similar Compounds
-
7α-Hydroxycholest-4-en-3-one:
-
Cholest-4-en-3-one:
Uniqueness:
- The presence of the hydroxy group at the 19-position makes this compound unique compared to other similar compounds. This structural difference influences its biochemical properties and applications .
Properties
IUPAC Name |
(8S,9S,10S,13R,14S,17R)-10-(hydroxymethyl)-13-methyl-17-[(2R)-6-methylheptan-2-yl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O2/c1-18(2)6-5-7-19(3)23-10-11-24-22-9-8-20-16-21(29)12-15-27(20,17-28)25(22)13-14-26(23,24)4/h16,18-19,22-25,28H,5-15,17H2,1-4H3/t19-,22+,23-,24+,25+,26-,27-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEAWXZAJJSEFKS-IPFNAZMPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34CO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34CO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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